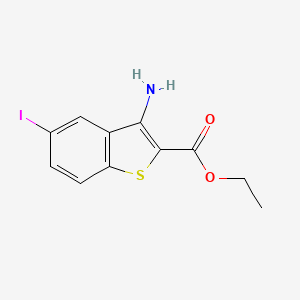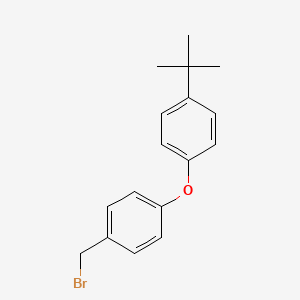
1-Isopropyl-3-(sulfinylamino)benzene
Overview
Description
1-Isopropyl-3-(sulfinylamino)benzene is an organic compound with the molecular formula C9H11NOS. It is characterized by the presence of an isopropyl group and a sulfinylamino group attached to a benzene ring.
Mechanism of Action
Target of Action
The primary target of 1-Isopropyl-3-(sulfinylamino)benzene is the aromatic ring structure, specifically the benzylic position . The benzylic position refers to the carbon atom next to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring .
Mode of Action
This compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . The electrophile, in this case, this compound, forms a bond with the aromatic ring, leading to changes in the molecular structure .
Biochemical Pathways
The interaction of this compound with its target affects several biochemical pathways. The most significant is the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom on the aromatic ring with an electrophile, in this case, the this compound molecule . The downstream effects of this substitution can lead to changes in the chemical properties of the aromatic compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its electrophilic aromatic substitution. This substitution can alter the chemical properties of the aromatic compound, potentially leading to changes in its biological activity . The exact effects would depend on the specific aromatic compound and the position of the substitution.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of electrophilic aromatic substitution can be affected by the presence of other chemical groups on the aromatic ring . Additionally, factors such as temperature, pH, and solvent can also influence the reaction rate and product distribution .
Biochemical Analysis
Biochemical Properties
1-Isopropyl-3-(sulfinylamino)benzene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling proteins, thereby affecting pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . Furthermore, it can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular processes, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At very high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites in the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and efficacy. For example, its accumulation in the liver can enhance its metabolic effects, while its distribution to other tissues can lead to systemic effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biological activity. For instance, its presence in the nucleus can affect gene expression, while its localization in the cytoplasm can influence metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-3-(sulfinylamino)benzene can be synthesized through several methodsThe reaction conditions typically involve the use of strong acids or bases to facilitate the substitution reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3-(sulfinylamino)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinylamino group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Isopropyl-3-(sulfinylamino)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Sulfonimidates: These compounds share the sulfinyl functional group and exhibit similar chemical properties.
Sulfoximines: Structurally related to sulfonimidates, these compounds are also used in medicinal chemistry and organic synthesis.
Uniqueness: 1-Isopropyl-3-(sulfinylamino)benzene is unique due to its specific combination of an isopropyl group and a sulfinylamino group on a benzene ring.
Properties
IUPAC Name |
1-propan-2-yl-3-(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-7(2)8-4-3-5-9(6-8)10-12-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORBBQZSKGRTAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N=S=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene](/img/structure/B1405535.png)
![2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene](/img/structure/B1405536.png)

![Ethyl 3-bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405540.png)
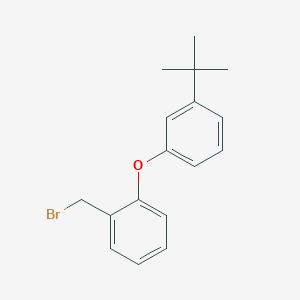
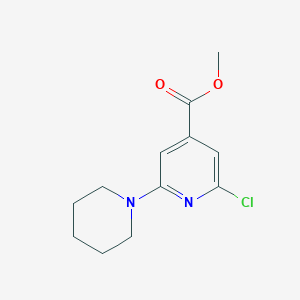
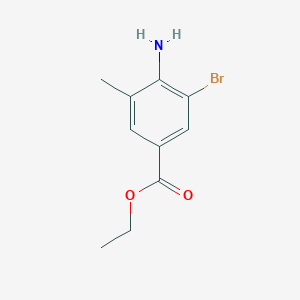
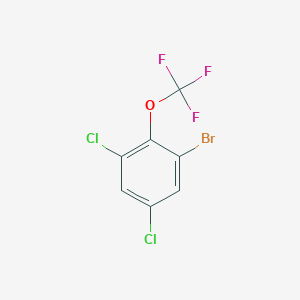
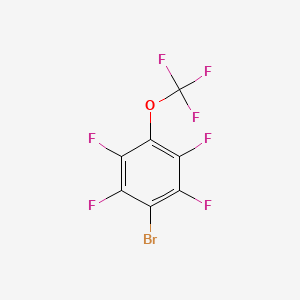
![Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405547.png)
